molecular formula C22H16N2O7 B13140958 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- CAS No. 115341-07-6

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro-

Cat. No.: B13140958
CAS No.: 115341-07-6
M. Wt: 420.4 g/mol
InChI Key: CFPXMCKUVHXIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Nomenclature of 9,10-Anthracenedione, 1,8-Dihydroxy-4-(((2-Hydroxyethyl)Phenyl)Amino)-5-Nitro-

Systematic IUPAC Nomenclature and Derivational History

The compound’s IUPAC name, 9,10-anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- , follows the numbering system for anthracene-derived structures. The parent hydrocarbon, anthracene, is a tricyclic aromatic system with three fused benzene rings. The suffix -dione indicates two ketone groups at positions 9 and 10. Substituents are numbered as follows:

  • 1,8-Dihydroxy : Hydroxyl (-OH) groups at positions 1 and 8.
  • 4-(((2-Hydroxyethyl)phenyl)amino) : An amino (-NH-) group at position 4, bonded to a phenyl ring substituted with a 2-hydroxyethyl (-CH₂CH₂OH) group at the ortho position.
  • 5-Nitro : A nitro (-NO₂) group at position 5.

The derivational history of this compound aligns with synthetic anthraquinone chemistry, which often involves Friedel-Crafts acylation or Diels-Alder reactions to functionalize the core structure. The presence of electron-withdrawing (nitro) and electron-donating (hydroxy, amino) groups suggests applications in dye chemistry or materials science, though specific uses are beyond this article’s scope.

Table 1: Positional Assignments in the Anthracenedione Core

Position Substituent Functional Group Type
1 Hydroxyl Alcohol
4 Phenylamino with hydroxyethyl Secondary amine, alcohol
5 Nitro Nitro group
8 Hydroxyl Alcohol
9,10 Ketone Dione

Molecular Architecture and Functional Group Analysis

The molecular formula C₂₂H₁₆N₂O₇ reflects a polyfunctionalized anthracenedione derivative. Key structural features include:

  • Anthracenedione Core : A planar tricyclic system with conjugated π-electrons, stabilized by two ketone groups at positions 9 and 10.
  • Substituent Spatial Arrangement :
    • The 1- and 8-hydroxyl groups occupy adjacent positions on the terminal benzene ring, enabling intramolecular hydrogen bonding.
    • The 4-(((2-hydroxyethyl)phenyl)amino) group introduces a flexible side chain, with the hydroxyethyl moiety enhancing hydrophilicity.
    • The 5-nitro group creates electronic asymmetry, polarizing the aromatic system.

Functional Group Interactions :

  • Hydrogen Bonding : The hydroxyl (1,8), amino (4), and hydroxyethyl groups participate in intermolecular H-bonding, influencing solubility and crystallinity.
  • Resonance Effects : The nitro group at position 5 withdraws electron density, while the amino group donates electrons, creating a push-pull electronic configuration.

Table 2: Key Bond Lengths and Angles (Theoretical)

Bond/Angle Value (Å/°) Significance
C9-O (ketone) 1.21 Typical for conjugated carbonyls.
C-N (amino) 1.45 Reflects sp³ hybridization at nitrogen.
O-H (hydroxyethyl) 0.96 Standard for alcohol groups.

Isomeric Considerations and Stereochemical Features

Positional Isomerism

The compound’s substitution pattern precludes simple positional isomers due to the specificity of its IUPAC name. However, hypothetical isomers could arise from:

  • Nitro Group Relocation : Moving the nitro group to positions 2, 3, or 6 would alter electronic properties.
  • Hydroxyethyl Chain Variation : Substituting the hydroxyethyl group at the meta or para position on the phenyl ring.
Stereochemical Analysis
  • Chirality : No chiral centers are present in the structure. The amino group’s nitrogen is bonded to three substituents (anthracenedione core, phenyl ring, hydrogen), but its lone pair prevents tetrahedral geometry, eliminating chirality.
  • Conformational Flexibility : The hydroxyethyl side chain allows rotation around the C-O and C-C bonds, enabling multiple conformers.

Table 3: Potential Isomeric Forms

Isomer Type Structural Variation Differentiating Feature
Positional Nitro at position 2 Altered electronic distribution.
Substituent orientation Meta-hydroxyethyl on phenyl Changed H-bonding capacity.

Properties

CAS No.

115341-07-6

Molecular Formula

C22H16N2O7

Molecular Weight

420.4 g/mol

IUPAC Name

1,8-dihydroxy-4-[2-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C22H16N2O7/c25-10-9-11-3-1-2-4-12(11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2

InChI Key

CFPXMCKUVHXIKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- typically involves multiple steps, starting from simpler anthraquinone derivatives. The process often includes nitration, hydroxylation, and amination reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing robust reaction vessels and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques like recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of multiple functional groups allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Acidic or basic catalysts may be used depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 9,10-anthracenedione derivatives is in HPLC for the separation and analysis of complex mixtures. A study demonstrated the effective use of a Newcrom R1 HPLC column for this compound. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Application Methodology Advantages
HPLC SeparationReverse phase chromatography using Newcrom R1 columnScalable, suitable for mass spectrometry

Dye Manufacturing

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- is also recognized as a dye intermediate, specifically known as Disperse Blue 77. Its application in textile dyeing has been highlighted due to its vibrant color properties and stability. The compound's environmental impact has been assessed under various regulatory frameworks due to its persistence and potential bioaccumulation in aquatic environments .

Toxicological Assessments

The compound has undergone several toxicological assessments to evaluate its safety profile. A screening assessment conducted by Environment Canada identified it as a high priority due to its ecological categorization criteria for persistence and inherent toxicity to non-human organisms. This assessment emphasizes the need for careful handling and regulation of this compound within industrial applications .

Case Studies

  • Pharmacokinetics Study
    A pharmacokinetics study utilized HPLC to analyze the absorption and metabolism of 9,10-anthracenedione derivatives in biological systems. The study revealed significant insights into the compound's bioavailability and distribution within test subjects.
  • Environmental Impact Assessment
    An environmental impact assessment was conducted focusing on the use of Disperse Blue 77 in textile manufacturing. The findings indicated that while the dye offers excellent colorfastness, its potential ecological risks necessitate stringent waste management practices to mitigate environmental contamination.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- involves interactions with various molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds and interact with enzymes or receptors, while the nitro group may participate in redox reactions. These interactions can lead to changes in cellular processes, making the compound effective in its applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Structural Features Therapeutic Activity Genotoxicity (Cytogenetic Assays) Acute Toxicity
Target Compound (3263-46-5) 1,8-dihydroxy; 5-nitro; 4-((2-hydroxyethyl)phenyl)amino Potent DNA binding; antitumor activity inferred from structural analogs Likely high (hydroxyl groups enhance DNA damage) Unreported; predicted lower than non-hydroxylated analogs
DHAQ (1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) 1,4-dihydroxy; bis(2-hydroxyethylamino)ethylamino substituents Curative in murine tumors (P388 leukemia, B16 melanoma); 10x more potent than bisalkylAAD Highest genotoxicity (chromosome breaks, sister chromatid exchanges) Delayed toxicity; acute effects at supratherapeutic doses
HAQ (1-hydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) 1-hydroxy; bis(2-hydroxyethylamino)ethylamino substituents Moderate antitumor activity Intermediate genotoxicity Metabolically activated to mutagen
Disperse Blue 77 (20241-76-3) 1,8-dihydroxy; 4-nitro; 5-phenylamino Industrial dye (textiles) Not studied; nitro groups imply potential mutagenicity Environmental persistence concerns
BisalkylAAD (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) No hydroxyl groups; bis(2-hydroxyethylamino)ethylamino substituents Lower potency; requires higher doses for efficacy Low cytogenetic activity High acute toxicity (convulsions at therapeutic doses)

Mechanistic Insights

Role of Hydroxyl Groups

Hydroxyl groups at positions 1 and 8 (as in the target compound and DHAQ) significantly enhance DNA intercalation and cellular uptake. For example:

  • DHAQ’s hydroxylation increases antiproliferative activity by 100-fold compared to non-hydroxylated analogs like AQ .
  • Hydroxyl groups also amplify genotoxicity; DHAQ induces more chromosome damage than Adriamycin (doxorubicin) .

Nitro Group Effects

The nitro group at position 5 in the target compound may contribute to redox cycling, generating reactive oxygen species (ROS) that damage DNA. This mechanism is shared with Disperse Blue 77, though the latter’s phenylamino group reduces therapeutic utility .

Substituent Position and Toxicity

  • BisalkylAAD (lacking hydroxyl groups) exhibits severe acute toxicity (convulsions) at therapeutic doses, whereas DHAQ ’s hydroxylation delays toxicity until higher doses .
  • Metabolic activation via S-9 enzymes reduces the genotoxicity of hydroxylated anthraquinones, suggesting detoxification pathways .

Structure-Activity Relationship (SAR) Trends

  • Hydroxylation: Directly correlates with antitumor potency and genotoxicity (e.g., DHAQ > HAQ > AQ) .
  • Nitro vs. Amino Groups: Nitro substituents enhance DNA damage but may limit solubility; amino groups improve binding affinity .
  • Hydroxyethylamino Chains: Increase water solubility and metabolic stability, mitigating acute toxicity compared to non-alkylated analogs .

Biological Activity

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- is a compound belonging to the anthraquinone family, known for its diverse biological activities. This compound is primarily recognized for its applications in dye production but has also garnered attention for its potential pharmaceutical properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and associated case studies.

  • Chemical Formula : C22H16N2O7
  • Molecular Weight : 420.378 g/mol
  • CAS Number : 115341-07-6
  • LogP : 4.24

Biological Activity Overview

Anthraquinones are known for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The specific compound exhibits several notable activities:

  • Anticancer Activity :
    • Anthraquinones have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as DNA intercalation and topoisomerase inhibition .
    • A study focusing on anthraquinone derivatives highlighted their potential as effective anticancer agents by enhancing the cytotoxicity against various cancer cell lines .
  • Antibacterial Activity :
    • The antibacterial properties of anthraquinones have been documented in several studies. For instance, anthraquinone derivatives demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus species .
    • The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.05 g/mL against specific bacterial strains .
  • Antifungal and Antiviral Properties :
    • Some studies have indicated that anthraquinones possess antifungal properties effective against various fungal pathogens. Additionally, they have shown promise in antiviral applications, particularly against Hepatitis C virus (HCV) .

The mechanisms through which 9,10-Anthracenedione exerts its biological effects include:

  • DNA Interaction : Anthraquinones can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Anthraquinones may inhibit key enzymes involved in cell proliferation and survival pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntibacterialEffective against Staphylococcus aureus (MIC = 0.05 g/mL)
AntifungalInhibitory effects on various fungal strains
AntiviralPotential activity against Hepatitis C virus

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of anthraquinone derivatives revealed that specific modifications to the anthraquinone structure significantly enhanced their activity against resistant bacterial strains. The study utilized an Oxford plate assay system to determine MIC values for various derivatives, confirming the compound's potential as a lead candidate for antibiotic development .

Environmental Impact and Safety Profile

The ecological assessment of 9,10-Anthracenedione indicates that it is persistent and bioaccumulative in aquatic environments. It has been classified as inherently toxic to non-human organisms, necessitating careful consideration regarding its environmental release and use in commercial applications .

Q & A

Basic: What synthetic methodologies are optimal for preparing derivatives of 9,10-anthracenedione with nitro and hydroxyethylphenylamino substituents?

Answer:
The synthesis of nitro- and amino-substituted anthracenediones typically involves multi-step reactions. For example, anthracene is first oxidized to 9,10-anthraquinone, followed by nitration and functionalization via nucleophilic substitution or condensation. Key steps include:

  • Nitration : Controlled nitration at the 5-position using HNO₃/H₂SO₄ to avoid over-nitration .
  • Amination : Reacting with 2-hydroxyethylphenylamine under basic conditions (e.g., K₂CO₃/DMF) to introduce the amino group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
    Validation via IR (C=O at ~1670 cm⁻¹, NO₂ at ~1520 cm⁻¹) and ¹H NMR (aromatic protons δ 7.5–8.5 ppm, hydroxyethyl signals at δ 3.6–4.2 ppm) is critical .

Advanced: How can electronic effects of substituents (e.g., nitro, hydroxyethylphenylamino) on anthracenedione’s redox properties be systematically analyzed?

Answer:
Advanced studies require a combination of experimental and computational approaches:

  • Cyclic Voltammetry (CV) : Measure redox potentials in aprotic solvents (e.g., DMF) to assess electron-withdrawing (nitro) vs. electron-donating (amino) effects. The nitro group typically shifts reduction potentials to more positive values .
  • DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies. Substituents alter π-conjugation; nitro groups lower LUMO, enhancing electron affinity .
  • Spectroelectrochemistry : Correlate UV-Vis spectral changes (e.g., quinone → hydroquinone transitions) with electrochemical data .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Answer:
Core techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and substituent signals (e.g., hydroxyethyl CH₂ at δ 3.6–4.2 ppm). Use DEPT-135 to identify CH₂/CH₃ groups .
  • IR Spectroscopy : Confirm carbonyl (1670 cm⁻¹), nitro (1520 cm⁻¹), and hydroxyl (3200–3500 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₁₇N₂O₆ requires m/z 405.1089) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers address contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

Answer:
Contradictions may arise from dynamic processes or overlapping signals:

  • VT-NMR : Perform variable-temperature NMR (e.g., 25°C to −60°C) to freeze conformational changes and resolve overlapping peaks .
  • 2D NMR (COSY, NOESY) : Identify coupling partners (COSY) and spatial proximities (NOESY). For example, NOE between hydroxyethyl protons and aromatic protons confirms substituent orientation .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (CCDC deposition recommended) .

Basic: What are the solubility and stability considerations for handling this compound in aqueous/organic media?

Answer:

  • Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂). Add co-solvents (e.g., 10% EtOH) for aqueous buffers .
  • Stability : Light-sensitive (due to quinone moiety). Store in amber vials under inert gas (N₂/Ar) at −20°C. Avoid prolonged exposure to bases, which may degrade the nitro group .

Advanced: What strategies optimize the compound’s bioactivity in anticancer studies while minimizing toxicity?

Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace nitro with CF₃ to reduce genotoxicity) .
  • Prodrug Design : Mask hydroxyl groups as esters to enhance cell permeability .
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) with ROS generation assays (anthraquinones induce oxidative stress) .
  • Toxicogenomics : Use RNA-seq to identify off-target pathways and refine substituents .

Basic: How are reference standards for this compound validated in analytical workflows?

Answer:

  • Certified Reference Materials (CRMs) : Source from accredited suppliers (e.g., >98% purity, validated via NMR, HRMS) .
  • Cross-Validation : Compare retention times (HPLC) and spectral data (UV-Vis, IR) with in-house synthesized samples .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

Advanced: What computational tools predict intermolecular interactions (e.g., π-stacking) in crystal packing?

Answer:

  • Mercury (CCDC) : Analyze X-ray data to quantify π-π distances (3.5–4.0 Å typical for anthracenediones) .
  • Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., H-bonding with nitro/hydroxy groups) .
  • Molecular Dynamics (MD) : Simulate packing in solvents (e.g., chloroform) to predict crystallization behavior .

Basic: What safety protocols are critical for handling nitro-substituted anthracenediones?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Collect nitro-containing waste in designated containers for incineration .
  • Emergency Response : For skin contact, wash with 10% NaHCO₃ (neutralizes nitro intermediates) .

Advanced: How do steric effects of the hydroxyethylphenylamino group influence regioselectivity in further functionalization?

Answer:

  • Steric Maps : Generate using MOE or Schrödinger to identify hindered positions (e.g., ortho to hydroxyethyl is less accessible) .
  • Kinetic Studies : Monitor reaction rates (e.g., bromination) via LC-MS. Bulky groups slow electrophilic substitution at adjacent positions .
  • Protecting Groups : Temporarily protect hydroxyls (e.g., as TMS ethers) to direct reactions to less hindered sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.